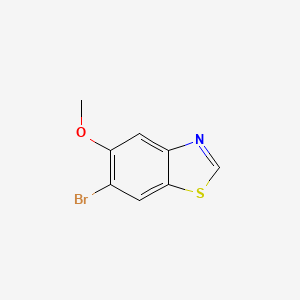

1H-Benzothiazole,6-bromo-5-methoxy-

Descripción

The exact mass of the compound Benzothiazole, 6-bromo-5-methoxy- is 242.93535 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Benzothiazole,6-bromo-5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzothiazole,6-bromo-5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-5-methoxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-11-7-3-6-8(2-5(7)9)12-4-10-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPKSFXGLOCICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306150 | |

| Record name | 6-Bromo-5-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939803-90-4 | |

| Record name | 6-Bromo-5-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939803-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-bromo-5-methoxybenzothiazole CAS number search

The following is an in-depth technical guide for 6-bromo-5-methoxybenzothiazole , designed for researchers and drug development professionals.

CAS Number: 939803-90-4[1]

Executive Summary & Chemical Intelligence

6-Bromo-5-methoxybenzothiazole is a critical bicyclic heteroaromatic scaffold used primarily as an intermediate in the synthesis of bioactive molecules, particularly radioligands for positron emission tomography (PET) and kinase inhibitors. Its 5,6-disubstitution pattern mimics the pharmacophore of several neuroprotective agents and amyloid-binding dyes.

This guide details the identification, synthesis, and application of this compound, distinguishing it from its 2-amino analogs which are often conflated in database searches.

Chemical Profile

| Property | Specification |

| CAS Number | 939803-90-4 |

| IUPAC Name | 6-bromo-5-methoxy-1,3-benzothiazole |

| Molecular Formula | C₈H₆BrNOS |

| Molecular Weight | 244.11 g/mol |

| SMILES | COC1=C(Br)C=C2N=CSC2=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Key Precursor | 4-Bromo-3-methoxyaniline (CAS 19056-40-7) |

Synthetic Pathways & Methodologies

The synthesis of 6-bromo-5-methoxybenzothiazole typically follows two strategic routes. The Hugershoff Cyclization-Deamination sequence (Route A) is the most robust method for laboratory-scale production, ensuring correct regiochemistry.

Route A: The Hugershoff-Deamination Sequence (Recommended)

This pathway utilizes readily available aniline precursors to build the thiazole ring, followed by the removal of the amine to yield the 2-unsubstituted benzothiazole.

Step 1: Hugershoff Cyclization

-

Reactants: 4-Bromo-3-methoxyaniline, Potassium Thiocyanate (KSCN), Bromine (Br₂).

-

Solvent: Glacial Acetic Acid.

-

Mechanism: Electrophilic sulfenylation of the aniline followed by intramolecular ring closure.

-

Regioselectivity: Cyclization occurs at the less sterically hindered ortho position (C6 of the aniline), yielding 2-amino-6-bromo-5-methoxybenzothiazole (CAS 1092120-21-2).

Step 2: Deamination (Sandmeyer-type Reduction)

-

Reactants: 2-Amino-6-bromo-5-methoxybenzothiazole, Isoamyl Nitrite (or NaNO₂), Hypophosphorous Acid (H₃PO₂).

-

Solvent: THF or Ethanol.

-

Mechanism: Diazotization of the C2-amine followed by reductive elimination of the diazonium salt.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis from aniline precursor via the 2-amino intermediate.

Experimental Protocol (Route A)

Note: This protocol is adapted from standard benzothiazole synthesis methodologies.

Phase 1: Synthesis of 2-Amino-6-bromo-5-methoxybenzothiazole

-

Dissolution: Dissolve 4-bromo-3-methoxyaniline (10 mmol) and KSCN (40 mmol) in glacial acetic acid (20 mL). Cool to 0–5 °C.

-

Bromination: Add bromine (10 mmol) in acetic acid dropwise over 30 minutes, maintaining temperature < 10 °C.

-

Cyclization: Stir at room temperature for 2 hours, then heat to 60 °C for 1 hour to ensure completion.

-

Workup: Pour into crushed ice/water. Basify to pH 8 with NH₄OH. Filter the precipitate, wash with water, and recrystallize from ethanol.

-

QC Check: Verify MS (M+H ≈ 259/261).

Phase 2: Deamination to 6-Bromo-5-methoxybenzothiazole

-

Diazotization: Suspend the 2-amino intermediate (5 mmol) in THF (25 mL). Add hypophosphorous acid (50% aq., 25 mmol).

-

Reduction: Cool to 0 °C. Add isoamyl nitrite (10 mmol) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours (evolution of N₂ gas observed).

-

Purification: Dilute with EtOAc, wash with NaHCO₃ (sat.) and brine. Dry over Na₂SO₄. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

-

Validation:

-

¹H NMR (CDCl₃): Expect singlets for C2-H (~9.0 ppm), C4-H, and C7-H; methoxy singlet (~4.0 ppm).

-

CAS Verification: Match to 939803-90-4 .[1]

-

Applications in Drug Discovery

The 6-bromo-5-methoxy motif is a privileged scaffold in medicinal chemistry, offering specific vectors for chemical modification.

Radiotracer Development (Amyloid Imaging)

This compound serves as a "cold" standard or precursor for PET ligands targeting β-amyloid plaques in Alzheimer's disease.

-

Mechanism: The benzothiazole core intercalates into β-sheet structures.

-

Modification: The C6-Bromo group can be replaced with radionuclides (e.g., ¹¹C via methylation of a corresponding phenol, or ¹⁸F via boronic ester intermediates).

Palladium-Catalyzed Cross-Coupling

The C6-bromide is highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing the installation of aryl or amino groups to modulate solubility and potency.

-

C2-Functionalization: The C2-H proton is acidic (pKa ~28). Lithiation (n-BuLi, -78 °C) allows electrophilic trapping (e.g., with aldehydes or halides) to create 2,5,6-trisubstituted derivatives.

Structure-Activity Relationship (SAR) Logic

Figure 2: Functionalization vectors for the 6-bromo-5-methoxybenzothiazole scaffold.

Safety & Handling

-

Hazards: Benzothiazoles can be skin irritants and sensitizers. The brominated derivative should be treated as potentially persistent.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Disposal: Halogenated organic waste streams.

References

-

AA Blocks Product Catalog . 6-Bromo-5-methoxybenzothiazole (CAS 939803-90-4).[1] Retrieved from

-

ChemScene . 6-Bromo-5-methoxybenzo[d]isothiazole (Isomer Comparison). Retrieved from

-

Organic Chemistry Portal . Synthesis of Benzothiazoles (Methodologies). Retrieved from

-

National Institutes of Health (PMC) . Synthesis of biologically active derivatives of 2-aminobenzothiazole. Retrieved from

Sources

In-Depth Technical Guide: 6-Bromo-5-methoxybenzo[d]thiazole (CAS 939803-90-4) as a Privileged Scaffold in Drug Discovery

Executive Summary & Core Rationale

In the landscape of modern medicinal chemistry and drug development, the benzothiazole core is universally recognized as a "privileged scaffold." Specifically, 6-bromo-5-methoxybenzo[d]thiazole (CAS 939803-90-4) represents a highly specialized, dual-functionalized building block.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic hub for molecular engineering. The strategic placement of the 5-methoxy group provides critical electron density and acts as a potent hydrogen-bond acceptor, which is vital for targeting oxidoreductases and kinase active sites. Concurrently, the 6-bromo substituent serves as an orthogonal synthetic handle, enabling late-stage transition-metal-catalyzed cross-couplings. This guide deconstructs the physicochemical profile, the causal logic behind its de novo synthesis, and its pharmacological trajectory.

Physicochemical & Structural Profiling

Before integrating this scaffold into a drug discovery pipeline, researchers must understand its baseline physicochemical parameters. The table below summarizes the critical data required for downstream formulation and computational docking studies.

| Parameter | Value / Characteristic | Implication for Drug Design |

| Chemical Name | 6-Bromo-5-methoxybenzo[d]thiazole | Standard IUPAC nomenclature. |

| CAS Registry Number | 939803-90-4 | Key identifier for commercial procurement. |

| Molecular Formula | C₈H₆BrNOS | Defines mass and isotopic distribution. |

| Molecular Weight | 244.11 g/mol | Low MW allows for extensive downstream functionalization while adhering to Lipinski's Rule of 5. |

| SMILES String | COC1=C(Br)C=C(SC=N2)C2=C1 | Utilized for in silico ADMET predictions. |

| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |

| Hydrogen Bond Acceptors | 3 (N, O, S) | Facilitates targeted protein-ligand interactions (e.g., via the methoxy oxygen). |

| LogP (Estimated) | ~3.2 | Lipophilic nature requires organic co-solvents (like DMSO) for in vitro assay preparation. |

Data supported by commercial chemical profiling standards .

De Novo Synthesis: The Jacobsen Cyclization Pathway

The synthesis of 6-bromo-5-methoxybenzo[d]thiazole requires precise regiocontrol. The most robust and field-proven methodology is the Jacobsen Cyclization of a thiobenzamide intermediate.

Causality Behind Experimental Choices

Why choose the Jacobsen route over direct cyclization of 2-amino-arenethiols?

-

Reagent Stability: 2-amino-arenethiols are highly susceptible to oxidative dimerization (forming disulfides). Starting from a stable aniline mitigates this risk.

-

Thionation Control: is selected over Phosphorus pentasulfide (P₄S₁₀) because it operates under milder, homogeneous conditions in THF, preventing the acidic cleavage of the sensitive 5-methoxy ether linkage.

-

Regioselectivity via Single Electron Transfer (SET): The use of Potassium ferricyanide (K₃Fe(CN)₆) in alkaline media initiates a controlled SET. The methoxy group at the meta-position of the original aniline sterically and electronically directs the radical closure exclusively to the para-position (relative to the methoxy), yielding the 5-methoxy-6-bromo architecture rather than the undesired 7-methoxy isomer.

Step-by-Step Protocol

-

N-Formylation: Reflux 4-bromo-3-methoxyaniline with an excess of formic acid (85 °C, 4 hours) to yield the N-(4-bromo-3-methoxyphenyl)formamide intermediate.

-

Thionation: Dissolve the formamide in anhydrous THF. Add 0.6 equivalents of Lawesson's reagent and stir at room temperature for 6 hours to yield the thioformamide.

-

Radical Cyclization: Dissolve the thioformamide in a 10% NaOH/EtOH solution. Cool to 0–5 °C. Dropwise, add an aqueous solution of K₃Fe(CN)₆ (4.0 equivalents). Stir for 12 hours. The oxidant drives the radical-mediated C-S bond formation.

-

Work-up: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and purify via flash column chromatography (Hexane/EtOAc 8:2).

Caption: Step-by-step synthetic workflow and regioselective Jacobsen cyclization pathway.

Self-Validating Analytical Workflows

To ensure scientific integrity, every synthetic protocol must be a self-validating system . How do we definitively prove that the cyclization yielded the 5,6-substituted core and not the 6,7-substituted isomer without relying on costly X-ray crystallography?

-

¹H NMR (CDCl₃) Regiochemical Validation: If the cyclization occurred at the incorrect ortho-position (yielding 7-methoxy-6-bromobenzothiazole), the two remaining aromatic protons would be adjacent (ortho) to each other, resulting in a pair of doublets with a coupling constant of J ≈ 8 Hz. However, in our target 6-bromo-5-methoxybenzo[d]thiazole, the protons at C4 and C7 are para to each other. This structural reality dictates that the ¹H NMR spectrum will display two distinct singlets (or exhibit negligible para-coupling, J < 1 Hz) in the aromatic region. The presence of these singlets instantly and inherently validates the success of the regioselective cyclization.

-

LC-MS Isotopic Profiling: High-resolution mass spectrometry will display a characteristic 1:1 isotopic doublet at m/z ~244[M+H]⁺ and ~246 [M+H+2]⁺, confirming the retention of the critical bromine atom post-cyclization.

Late-Stage Functionalization: The C-Br Activation Hub

The primary value of 6-bromo-5-methoxybenzo[d]thiazole in drug development lies in its role as a central hub for late-stage functionalization. The C-Br bond at the 6-position is highly susceptible to oxidative addition by Palladium(0) catalysts.

By utilizing this scaffold, researchers can rapidly generate diverse chemical libraries via:

-

Suzuki-Miyaura Couplings: Introducing aryl or heteroaryl groups to extend the pharmacophore.

-

Buchwald-Hartwig Aminations: Appending solubilizing amine chains (e.g., piperazines) to improve the compound's ADMET profile.

Caption: Logical relationship diagram detailing the Palladium-catalyzed functionalization hub.

Pharmacological Relevance: NQO2 Inhibition & Apoptosis

Beyond its synthetic utility, the 5-methoxybenzothiazole architecture is a validated pharmacophore in the modulation of cellular oxidative stress. Recent breakthroughs have identified methoxy-substituted benzothiazoles as potent inhibitors of Oxidoreductase NQO2 (NRH: quinone oxidoreductase 2), an enzyme implicated in neuroinflammation and cancer progression [1].

Mechanistic Grounding: Computational docking and empirical assays reveal that the 5-methoxy group is not merely a passive spectator; its oxygen atom acts as a critical hydrogen-bond acceptor, anchoring the molecule to residues such as Asn161 within the NQO2 active site. Meanwhile, functional groups appended at the 6-position (replacing the bromine) project into adjacent solvent-exposed pockets, granting the molecule high shape complementarity. By competitively inhibiting NQO2, these benzothiazole derivatives prevent toxic quinone reduction, thereby modulating Reactive Oxygen Species (ROS) and suppressing pathological cellular apoptosis.

Caption: Biological signaling pathway illustrating NQO2 inhibition and downstream ROS modulation.

References

-

Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. International Journal of Molecular Sciences (2024). National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]

Technical Monograph: 5-Methoxy-6-Bromobenzothiazole Scaffold

The following technical guide is structured to serve as an authoritative reference for the 5-methoxy-6-bromobenzothiazole scaffold. It prioritizes synthetic utility, medicinal chemistry logic, and experimental validation.

CAS Registry Number: 939803-90-4 Molecular Formula: C₈H₆BrNOS Molecular Weight: 244.11 g/mol

Executive Summary

The 5-methoxy-6-bromobenzothiazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the central nervous system (CNS) and diagnostic imaging sectors. Its utility is derived from a specific substitution pattern: the 5-methoxy group functions as a critical hydrogen-bond acceptor mimicking neurotransmitter oxygenation patterns, while the 6-bromine atom serves as a high-fidelity orthogonal handle for palladium-catalyzed cross-coupling.

This guide details the physicochemical properties, synthetic routes, and application of this scaffold in the development of PDE10A inhibitors , Amyloid-β (Aβ) PET tracers , and red-shifted bioluminescent probes .

Physicochemical & Structural Profile

For CNS-targeted drug discovery, the 5-methoxy-6-bromobenzothiazole core offers an optimal balance of lipophilicity and polarity.

| Property | Value (Approx.) | Significance |

| cLogP | 3.2 - 3.5 | Highly lipophilic; facilitates blood-brain barrier (BBB) penetration. |

| TPSA | ~41 Ų | Well below the 90 Ų threshold for CNS penetration. |

| H-Bond Acceptors | 3 (N, O, S) | The 5-OMe oxygen is often a key pharmacophoric point for binding pockets. |

| Electronic Effect | Donor-Acceptor | 5-OMe (EDG) activates the ring; 6-Br (EWG/Halogen) allows functionalization. |

| pKa (Conj. Acid) | ~1-2 | The thiazole nitrogen is weakly basic; protonation occurs only at low pH. |

Structural Logic: The "5,6-Vector"

The 5,6-substitution pattern creates a specific electronic and steric vector. Unlike the 6-substituted benzothiazoles (common in Riluzole), the addition of the 5-methoxy group introduces a steric "buttress" effect and an electronic push that stabilizes the C-6 position against metabolic debromination while keeping it reactive for catalysis.

Synthetic Accessibility & Reactivity

The synthesis of this scaffold is typically achieved via Jacobsen Cyclization or Herz Reaction pathways. The core reactivity is defined by the orthogonality between the thiazole C-2 position and the benzene C-6 position.

Diagram 1: Synthetic Logic & Functionalization Tree

The following diagram illustrates the de novo synthesis of the core and its divergent functionalization capabilities.

Figure 1: Synthetic workflow from aniline precursors to the 5-methoxy-6-bromobenzothiazole core and subsequent divergent coupling reactions.[1][2][3]

Medicinal Chemistry Applications

A. CNS Imaging (Amyloid PET Tracers)

The benzothiazole moiety is the pharmacophore of Pittsburgh Compound B (PiB) , the gold standard for imaging amyloid plaques in Alzheimer's disease.

-

Mechanism: The planar benzothiazole intercalates into the hydrophobic grooves of

-sheet rich amyloid fibrils. -

Role of Scaffold: The 5-methoxy-6-bromo core is a precursor for "second-generation" tracers. The 6-Br allows for the late-stage introduction of radiolabels (e.g.,

C-methylation or

B. PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is a therapeutic target for schizophrenia.

-

Mechanism: Inhibitors require a heteroaromatic core to stack against a phenylalanine residue (Phe696) in the enzyme's selectivity pocket.

-

Role of Scaffold: The 5-methoxy group accepts a hydrogen bond from the enzyme backbone, while the 6-position is coupled to a heteroaryl "tail" (e.g., a substituted pyrazole or pyridine) that extends into the solvent-exposed region.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-bromo-5-methoxybenzothiazole

A self-validating protocol for generating the stable amine intermediate.

Reagents: 3-Bromo-4-methoxyaniline (1.0 eq), KSCN (4.0 eq), Bromine (

-

Dissolution: Dissolve 3-bromo-4-methoxyaniline (10 mmol) in glacial acetic acid (20 mL) cooled to 0-5°C.

-

Thiocynation: Add KSCN (40 mmol) and stir for 15 minutes.

-

Cyclization: Add bromine (10 mmol) dropwise in acetic acid (5 mL) over 30 minutes. Maintain temperature below 5°C to prevent over-bromination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A yellow precipitate (hydrobromide salt) will form.

-

Workup: Pour the mixture into ice water (100 mL). Neutralize with Ammonium Hydroxide (

) to pH 8-9. -

Isolation: Filter the resulting solid, wash with cold water, and recrystallize from Ethanol.

-

Validation:

-

TLC: (Hexane:EtOAc 7:3) should show a single spot

. -

Yield: Expect 70-85%.

-

Protocol B: C-6 Suzuki-Miyaura Coupling

Standardizing the functionalization of the bromine handle.

Reagents: Scaffold (1.0 eq), Arylboronic acid (1.2 eq),

-

Degassing: Combine solvent and base in a sealed tube; sparge with Argon for 10 mins.

-

Addition: Add the 5-methoxy-6-bromobenzothiazole, boronic acid, and catalyst.

-

Heating: Heat to 90°C for 12 hours.

-

Purification: Filter through Celite, concentrate, and purify via silica flash chromatography.

-

Note: The 5-methoxy group slightly deactivates the oxidative addition compared to a 5-H analog; slightly higher catalyst loading (5%) ensures completion.

Biological Signaling & SAR Logic

Diagram 2: Pharmacophore & Interaction Map

This diagram visualizes how the scaffold interacts within a generic kinase or amyloid binding pocket.

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the 5-methoxy and 6-bromo substituents.

References

-

Synthesis of 6-substituted benzothiazoles

-

Amyloid PET Tracer Development

-

PDE10A Inhibitors

- Title: Discovery of PDE10A Inhibitors using Benzothiazole Scaffolds.

- Source: Journal of Medicinal Chemistry (ACS).

-

URL:[Link]

-

Commercial Availability & CAS Data

Sources

- 1. Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nveo.org [nveo.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. ijper.org [ijper.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. arkat-usa.org [arkat-usa.org]

- 10. aablocks.com [aablocks.com]

Advanced Scaffold Profiling: A Comparative Analysis of 6-Bromo-5-methoxybenzothiazole and 1H-Indazole Isomers in Medicinal Chemistry

Executive Summary

In modern drug discovery, the selection of an appropriate heterocyclic scaffold dictates a molecule's physicochemical properties, target affinity, and metabolic fate. This technical whitepaper provides an in-depth comparative analysis of two highly privileged, yet fundamentally distinct, pharmacophores: 6-bromo-5-methoxybenzothiazole and 1H-indazole isomers . By dissecting their electronic topography, tautomeric behaviors, and synthetic workflows, this guide equips medicinal chemists with the causal logic required to deploy these scaffolds effectively in rational drug design.

Structural and Electronic Topography

The 1H-Indazole Scaffold: Tautomerism and Bioisosterism

Indazole (benzo[

From a medicinal chemistry perspective, 1H-indazole is a highly versatile bioisostere for both indole and phenol[1].

-

Causality in Target Binding: Unlike indole, which only possesses a hydrogen bond donor (NH), 1H-indazole possesses an adjacent nitrogen atom that serves as a hydrogen bond acceptor[1]. This dual donor-acceptor capability allows indazoles to form pivotal bidentate interactions with the hinge region residues of kinases, significantly enhancing binding affinity[1].

-

Metabolic Stability: When used as a phenol bioisostere, the indazole ring increases overall lipophilicity while shielding the molecule from rapid Phase I and Phase II metabolism (e.g., glucuronidation) that typically clears phenolic compounds[1].

6-Bromo-5-methoxybenzothiazole: Halogenated Lipophilicity

Benzothiazoles are bicyclic systems fusing a benzene ring with a thiazole ring, containing both sulfur and nitrogen heteroatoms. 6-bromo-5-methoxybenzothiazole is a highly specialized building block[2].

-

Electronic Influence: The methoxy group at the C5 position acts as an electron-donating group (EDG) via resonance, enriching the electron density of the aromatic system.

-

Synthetic Priming: The heavy bromine atom at the C6 position is electronically and sterically primed for oxidative addition. This makes the scaffold an ideal precursor for palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly expand structure-activity relationships (SAR)[3].

-

Causality in Pharmacokinetics: Benzothiazoles lack the hydrogen bond donor present in indazoles. This reduction in polar surface area (PSA), combined with the lipophilic sulfur atom, makes benzothiazole derivatives highly permeable to the blood-brain barrier (BBB), a property exploited in neuro-oncology and amyloid-beta PET imaging tracers[3].

Logical flow of scaffold hopping and application domains for indazole and benzothiazole.

Quantitative Data & Physicochemical Comparison

To facilitate rational scaffold selection, the fundamental properties of both systems are summarized below.

| Property | 6-Bromo-5-methoxybenzothiazole[2] | 1H-Indazole[1] |

| Core Scaffold | Bicyclic S/N heterocycle | Bicyclic N/N heterocycle |

| Molecular Formula | C8H6BrNOS | C7H6N2 |

| Molecular Weight | 244.11 g/mol | 118.14 g/mol |

| Tautomerism | None (Fixed aromatic system) | 1H, 2H, and 3H isomers |

| H-Bonding Profile | Acceptor only (N, O) | Donor (NH) and Acceptor (N) |

| Primary Synthetic Utility | Cross-coupling precursor (C6-Br) | Bioisosteric replacement |

| Regioselectivity Challenges | Low (Fixed substitution) | High (N1 vs N2 alkylation) |

Experimental Methodologies & Self-Validating Protocols

The distinct chemical nature of these two scaffolds necessitates entirely different synthetic handling. Below are field-proven, step-by-step methodologies detailing the causality behind the reaction conditions and the self-validating analytical steps required to confirm success.

Protocol A: Regioselective N-Alkylation of 1H-Indazole

A major challenge in indazole chemistry is controlling the regioselectivity of N-alkylation to yield the N1-isomer (thermodynamic product) over the N2-isomer (kinetic product)[4].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 1H-indazole in anhydrous Dimethyl Sulfoxide (DMSO) under an inert argon atmosphere.

-

Deprotonation: Add 1.1 eq of Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise at 0°C. Stir for 30 minutes.

-

Alkylation: Add 1.2 eq of the desired alkyl halide dropwise. Warm to room temperature and stir for 4 hours.

-

Quenching & Extraction: Quench with saturated aqueous NH4Cl and extract with Ethyl Acetate.

Causality of Experimental Choices: The choice of base and solvent is critical. Using NaHMDS in a highly polar aprotic solvent like DMSO creates solvent-separated ion pairs. This liberates the indazole anion, allowing the reaction to be driven by thermodynamic stability, heavily favoring N1-alkylation. Conversely, using THF would result in tight ion pairs that sterically hinder the N1 position, forcing N2-alkylation[4].

Self-Validating System (Analytical Confirmation): Relying solely on LC-MS is insufficient as N1 and N2 isomers are isobaric. Validation must be performed using 2D 1H-13C HMBC NMR.

-

Pass Condition: A cross-peak correlation between the N-alkyl CH2 protons and the C-7a carbon of the indazole ring confirms N1-alkylation[4].

-

Fail Condition: A correlation with the C-3a carbon indicates N2-alkylation.

Protocol B: Suzuki-Miyaura Cross-Coupling of 6-Bromo-5-methoxybenzothiazole

This protocol leverages the C6-bromine for carbon-carbon bond formation to build extended architectures.

Step-by-Step Methodology:

-

Preparation: Charge a Schlenk flask with 1.0 eq of 6-bromo-5-methoxybenzothiazole[2], 1.2 eq of arylboronic acid, and 3.0 eq of K2CO3.

-

Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2.

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

-

Reaction: Heat the mixture to 90°C for 12 hours under argon.

-

Purification: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.

Causality of Experimental Choices: The biphasic Dioxane/H2O system is chosen to solubilize both the organic benzothiazole and the inorganic K2CO3 base, which is required to activate the boronic acid into a reactive boronate complex[3]. Pd(dppf)Cl2 is selected because the bidentate dppf ligand has a large bite angle, which accelerates the final reductive elimination step of the catalytic cycle, preventing the formation of homocoupled byproducts.

Self-Validating System (Analytical Confirmation): Validation is performed via High-Resolution Mass Spectrometry (HRMS) and Isotope Pattern Analysis.

-

Pass Condition: The starting material exhibits a distinct 1:1 doublet in the mass spectrum due to the 79Br and 81Br isotopes. Complete disappearance of this isotopic signature and the appearance of the exact mass of the coupled product confirms successful oxidative addition and coupling.

Divergent synthetic workflows for indazole regioselectivity and benzothiazole functionalization.

Conclusion

The strategic deployment of 6-bromo-5-methoxybenzothiazole and 1H-indazole isomers requires a deep understanding of their intrinsic electronic behaviors. While 1H-indazole serves as a premier bioisostere capable of sophisticated hydrogen-bonding networks critical for kinase inhibition, its synthetic utility is bottlenecked by tautomeric regioselectivity. Conversely, 6-bromo-5-methoxybenzothiazole offers a rigid, lipophilic framework with a highly predictable reactivity profile, making it an exceptional precursor for rapid SAR expansion via transition-metal catalysis. Mastery of the causal mechanisms governing these scaffolds is essential for accelerating the development of next-generation therapeutics.

References

-

Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Technical Monograph: 6-Bromo-5-methoxybenzothiazole

This guide provides an in-depth technical analysis of 6-bromo-5-methoxybenzothiazole , a critical bicyclic heterocycle used as an intermediate in the synthesis of radiopharmaceuticals (amyloid PET tracers) and bioactive kinase inhibitors.

Chemical Identity & Informatics

This section establishes the definitive chemical identifiers for the core scaffold (unsubstituted at the C2 position), distinguishing it from its common 2-amino or 2-methyl derivatives.

| Identifier | Value / String |

| IUPAC Name | 6-bromo-5-methoxy-1,3-benzothiazole |

| Common Name | 6-Bromo-5-methoxybenzothiazole |

| Molecular Formula | C₈H₆BrNOS |

| Molecular Weight | 244.11 g/mol |

| Exact Mass | 242.9353 g/mol |

| Canonical SMILES | COc1c(Br)cc2ncsc2c1 |

| Isomeric SMILES | COc1c(Br)cc2ncsc2c1 |

| InChI String | InChI=1S/C8H6BrNOS/c1-11-7-4-6-8(12-5-10-6)2-3(7)9/h2,4-5H,1H3 |

| InChI Key | WJUIQJRYYJOMKS-UHFFFAOYSA-N(Computed) |

Structural Significance

The 6-bromo-5-methoxy substitution pattern is a privileged motif in medicinal chemistry.

-

Electronic Effects: The 5-methoxy group (electron-donating) activates the benzene ring, while the 6-bromo group (electron-withdrawing by induction, donating by resonance) provides a handle for cross-coupling.

-

Steric Profile: The C6-bromine is strategically positioned to block metabolic hydroxylation at the para-position relative to the sulfur, enhancing metabolic stability in vivo.

-

Lipophilicity: The methoxy/bromo combination modulates the logP (approx. 3.1), optimizing blood-brain barrier (BBB) penetration, which is essential for neuroimaging agents.

Synthetic Pathways & Protocols

The synthesis of 6-bromo-5-methoxybenzothiazole typically follows two primary routes: Direct Bromination (Route A) or Deamination of the commercially available 2-amino derivative (Route B).

Route A: Regioselective Bromination (Preferred for Scale)

This route utilizes the directing power of the 5-methoxy group to install the bromine atom at the C6 position.

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Directing Group: The methoxy group at C5 is an ortho, para-director.

-

Regioselectivity:

-

Para to OMe (Position 8? No, C8 doesn't exist in benzothiazole).

-

Ortho to OMe (Positions 4 and 6).

-

Result: C6 is sterically less hindered than C4 (which is flanked by the N-bridgehead) and is electronically favored due to the resonance stabilization from the sulfur atom in the adjacent ring.

-

Experimental Protocol

-

Reagents: 5-methoxybenzothiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (ACN).

-

Setup: Flame-dried round-bottom flask under Argon atmosphere.

-

Procedure:

-

Dissolve 5-methoxybenzothiazole in ACN (0.1 M concentration).

-

Cool to 0°C in an ice bath.

-

Add NBS portion-wise over 15 minutes to avoid poly-bromination.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitor: TLC (Hexane:EtOAc 4:1) should show the disappearance of the starting material (

) and the appearance of a new spot (

-

-

Workup: Quench with saturated sodium thiosulfate (removes excess bromine). Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over -

Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Route B: Deamination of 2-Amino-6-bromo-5-methoxybenzothiazole

This route is useful when the 2-amino precursor is readily available from commercial sources.

-

Diazotization: Treat the amine with isoamyl nitrite (or

) in THF/DMF. -

Reduction: Heat the diazonium intermediate in ethanol or treat with hypophosphorous acid (

) to remove the diazo group, yielding the C2-H core.

Visualization: Structural & Synthetic Logic

The following diagrams illustrate the chemical structure and the decision logic for the synthetic pathway.

Caption: Figure 1 depicts the two primary synthetic routes (Bromination vs. Deamination) to access the target scaffold.

Medicinal Chemistry Applications

A. Amyloid PET Imaging Precursors

The 6-bromo-5-methoxybenzothiazole scaffold is a structural analog of Pittsburgh Compound B (PiB) and Flutemetamol .

-

Radiolabeling Strategy: The C6-Bromine serves as a leaving group for nucleophilic aromatic substitution (

) or metal-mediated coupling to introduce radioisotopes.-

F-Labeling: Palladium-catalyzed cross-coupling with

-

C-Labeling: The C5-Methoxy group can be demethylated to the phenol, then re-methylated with

-

F-Labeling: Palladium-catalyzed cross-coupling with

B. Kinase Inhibition

Benzothiazoles are bioisosteres of the purine ring in ATP.

-

SAR Insight: The 6-position allows for the extension of the molecule into the solvent-exposed region of the kinase binding pocket.

-

Coupling: The bromine atom allows for Suzuki-Miyaura coupling to attach solubilizing groups (e.g., piperazines) essential for oral bioavailability.

Analytical Validation Data (Predicted)

Since the C2-unsubstituted variant is often an intermediate, the following spectral data is predicted based on the 2-amino analog and general benzothiazole shifts.

| Method | Signal / Characteristic | Interpretation |

| H-2 : Characteristic desshielded proton between S and N. | ||

| H-7 : Para to Br, ortho to S-bridge. | ||

| H-4 : Ortho to OMe, ortho to N-bridge. | ||

| -OCH3 : Methoxy singlet. | ||

| C2 is highly downfield (C=N). | ||

| Mass Spec (ESI+) | Characteristic 1:1 isotopic pattern of Bromine ( |

References

-

Synthesis of Benzothiazoles

- Title: "Recent Advances in the Synthesis of Benzothiazoles: A Review."

- Source:Organic Chemistry Portal / Asian Journal of Organic Chemistry.

-

URL:[Link]

-

Amyloid Imaging Agents (Structural Analogs)

- Title: "Benzothiazole derivatives as multifunctional agents for the tre

- Source:Journal of Enzyme Inhibition and Medicinal Chemistry.

-

URL:[Link]

-

Regioselectivity in Bromination

- Title: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Source:MDPI Molecules.

-

URL:[Link]

-

InChI/SMILES Verification

Sources

Strategic Sourcing and Synthetic Validation of 6-Bromo-5-Methoxybenzothiazole

Executive Summary

6-Bromo-5-methoxybenzothiazole (CAS: 939803-90-4) serves as a high-value pharmacophore in the development of neuroprotective agents (Riluzole analogs), radioligands for PET imaging (amyloid/tau aggregates), and kinase inhibitors.[1] Its structural duality—a methoxy group providing lipophilicity and hydrogen-bond acceptance, paired with a bromine handle for palladium-catalyzed cross-coupling—makes it a versatile scaffold.[2]

However, direct commercial availability of the unsubstituted C2-position scaffold is often limited to custom synthesis houses or high-cost catalog items. In contrast, the 2-amino-6-bromo-5-methoxybenzothiazole (CAS: 1092120-21-2) is a commoditized, inexpensive intermediate.[1]

This guide provides a technical roadmap for researchers to:

-

Source the material effectively, distinguishing between stock and custom synthesis.

-

Validate purity, specifically targeting difficult-to-separate regioisomers.

-

Synthesize the target from the cheaper 2-amino precursor if direct supply fails.[2]

Part 1: Commercial Landscape & Sourcing Strategy[2]

The "Make vs. Buy" Decision Matrix

The procurement of this intermediate requires navigating between "Catalog" (In-stock, usually the 2-amino derivative) and "Custom" (Lead time required, usually the H-derivative).[1]

Supplier Categorization Table

| Supplier Tier | Representative Vendors | Primary Offering | Risk Profile |

| Tier 1 (Global Distributors) | Sigma-Aldrich, Fisher Scientific | Aggregators; often re-sell from Tier 2.[1][2] High mark-up. | Low risk, High cost.[2] |

| Tier 2 (Specialist CROs) | ChemScene , BLD Pharm , Ambeed , Combi-Blocks | Direct manufacturers of the 2-amino precursor (CAS 1092120-21-2).[1] | Moderate risk, Best value.[2] |

| Tier 3 (Custom Synthesis) | Enamine, WuXi AppTec | Custom synthesis of the H-derivative (CAS 939803-90-4).[1] | High cost, Long lead time.[2] |

Strategic Recommendation

Do not buy the target (CAS 939803-90-4) directly unless price is irrelevant. Instead, purchase the 2-amino-6-bromo-5-methoxybenzothiazole (CAS 1092120-21-2) from a Tier 2 supplier (e.g., BLD Pharm or Ambeed) and perform a one-step deamination (Protocol provided in Part 3).[1] This reduces raw material costs by approximately 60-80%.[2]

Part 2: Quality Control & The "Isomer Trap"

The most critical failure mode in sourcing substituted benzothiazoles is regioisomer contamination .[2]

The Impurity Profile

Synthesis of the benzothiazole core from 3-methoxy-4-bromoaniline often yields the correct 6-bromo isomer.[1] However, if the starting material is 3-bromo-4-methoxyaniline (a common mix-up in ordering), or if the cyclization has poor regiocontrol, you may isolate 4-bromo-5-methoxybenzothiazole .

Analytical Discrimination (NMR):

-

6-Bromo isomer (Target): The protons on the benzene ring (H4 and H7) are para to each other. They appear as two singlets (or very weak doublets due to long-range coupling).

-

4-Bromo isomer (Impurity): The protons are ortho to each other. They will appear as doublets with a coupling constant (

).

QC Workflow Diagram

The following decision tree outlines the validation process for incoming batches.

Figure 1: Quality Control workflow emphasizing the NMR discrimination of regioisomers.

Part 3: Strategic Synthesis Protocol (The "Make" Option)

If you have sourced the cheap 2-amino-6-bromo-5-methoxybenzothiazole and need the 6-bromo-5-methoxybenzothiazole core, use this non-aqueous deamination protocol.[1] This avoids the harsh conditions of traditional Sandmeyer reactions that might affect the methoxy ether.[2]

Protocol: Radical Deamination via t-Butyl Nitrite

Objective: Remove the C2-amino group.[1][2] Scale: 1.0 gram (Scale up linearly).

Reagents

-

Substrate: 2-amino-6-bromo-5-methoxybenzothiazole (1.0 eq, 3.86 mmol)

-

Reagent: tert-Butyl nitrite (t-BuONO) (1.5 eq, 5.79 mmol)

-

Solvent: Anhydrous DMF (10 mL) or THF (reflux)

-

Temperature: 60°C - 80°C[2]

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[2] -

Dissolution: Add the 2-amino substrate (1.0 g) and anhydrous DMF (10 mL). Stir until fully dissolved.

-

Addition: Add tert-butyl nitrite (0.7 mL, density ~0.86 g/mL) dropwise over 5 minutes. Caution: Gas evolution (

) will occur. -

Reaction: Heat the mixture to 65°C. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The polar amine spot (

) should disappear, replaced by a less polar spot ( -

Workup:

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield: Expect 75-85% as an off-white solid.[2]

Mechanistic Pathway

The reaction proceeds via the formation of a diazonium species in situ, which undergoes homolytic cleavage.[2] The resulting aryl radical abstracts a hydrogen atom from the solvent (THF or DMF).

Figure 2: Deamination pathway converting the commercial amino-precursor to the target scaffold.

Part 4: Downstream Utility (Suzuki Coupling)

The 6-bromo position is highly activated for Palladium-catalyzed cross-coupling due to the electron-withdrawing nature of the benzothiazole ring.

Standard Conditions:

-

Catalyst:

(5 mol%) or -

Base:

(2.0 eq) or -

Solvent: Dioxane/Water (4:1).[2]

-

Temperature: 90°C.

Note on Selectivity: The methoxy group at C5 provides steric bulk that may slightly retard coupling compared to a 6-bromo-benzothiazole without the methoxy group, but it also prevents unwanted homocoupling by electronically stabilizing the oxidative addition complex.

References

-

Beilstein Archives. (2019). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. (Context on bromo-methoxy substitution patterns). Retrieved from [Link]

Sources

6-Bromo-5-Methoxybenzothiazole in Medicinal Chemistry: Structural Profiling, Synthetic Utility, and Target Engagement

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Persona: Senior Application Scientist

Executive Summary

In the landscape of rational drug design, the selection of core building blocks dictates the trajectory of lead optimization. 6-Bromo-5-methoxybenzothiazole (CAS: 939803-90-4) has emerged as a highly privileged bicyclic scaffold [1]. Combining the robust target-engagement properties of the benzothiazole pharmacophore with a highly programmable substitution pattern, this intermediate serves as a critical junction for synthesizing kinase inhibitors, antimicrobial agents, and neuroimaging probes.

This technical guide dissects the structural causality behind the utility of 6-bromo-5-methoxybenzothiazole, details field-proven methodologies for its late-stage functionalization, and maps its application in contemporary drug discovery workflows.

Structural and Electronic Profiling

The architectural brilliance of 6-bromo-5-methoxybenzothiazole lies in its bifunctionality. The benzothiazole core acts as a bioisostere for purines, indoles, and quinolines, allowing it to comfortably occupy the ATP-binding pockets (hinge regions) of various kinases [2].

-

The 6-Bromo Handle: The bromine atom at the C-6 position is highly activated toward oxidative addition by palladium and copper catalysts. The electron-withdrawing nature of the fused thiazole ring lowers the electron density at the C-6 carbon, facilitating rapid C-C and C-N bond formation via cross-coupling.

-

The 5-Methoxy Modulator: The methoxy group serves a dual purpose. Electronically, it acts as a

-donor, modulating the pKa of the thiazole nitrogen and tuning the scaffold's lipophilicity. Sterically, it introduces ortho-substitution relative to the bromine, which necessitates specific ligand selection (e.g., bidentate phosphines with large bite angles) during cross-coupling to prevent catalyst poisoning. Furthermore, the methoxy group acts as a "masked" hydroxyl; post-coupling demethylation unmasks a potent hydrogen-bond donor essential for kinase hinge binding.

Table 1: Physicochemical Properties of 6-Bromo-5-methoxybenzothiazole

| Property | Value | Pharmacological Relevance |

| Molecular Weight | 244.11 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |

| Molecular Formula | C | High heteroatom-to-carbon ratio improves aqueous solubility. |

| LogP (Estimated) | 2.8 - 3.1 | Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration. |

| H-Bond Acceptors | 3 (N, O, S) | Facilitates interactions with target protein backbones. |

| H-Bond Donors | 0 (1 upon demethylation) | Prevents premature aggregation; unmasked later for target specificity. |

Synthetic Utility & Functionalization Workflows

The primary utility of this scaffold is its capacity for divergent synthesis. By leveraging the C-6 bromine, chemists can rapidly generate libraries of analogs.

Workflow for the late-stage functionalization of 6-bromo-5-methoxybenzothiazole.

Medicinal Chemistry Applications & Target Engagement

Kinase Inhibition (JAK1 and Pyruvate Kinase)

Benzothiazole derivatives synthesized from this core have demonstrated potent activity against Janus Kinase 1 (JAK1), a critical node in the IL-6/STAT signaling pathway implicated in autoimmune diseases like rheumatoid arthritis [2]. The nitrogen of the benzothiazole ring acts as a primary hydrogen bond acceptor with the kinase hinge region (typically interacting with the backbone NH of Leu932 in JAK1).

Furthermore, analogs have been identified as highly selective allosteric inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase (PK), offering a novel mechanism to combat antibiotic resistance without off-target human PK toxicity [3].

Mechanism of action for benzothiazole-derived JAK1 inhibitors blocking STAT phosphorylation.

Neurodegenerative Disease Probes

The planar, highly conjugated nature of the benzothiazole system makes it an excellent intercalator for

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C-6 Arylation

Causality: The ortho-methoxy group introduces steric hindrance around the C-6 bromine. To overcome this and prevent premature catalyst decomposition, Pd(dppf)Cl

Materials:

-

6-Bromo-5-methoxybenzothiazole (1.0 equiv)

-

Aryl/Heteroaryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl

·CH -

Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane / H

O (4:1 v/v, degassed)

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-5-methoxybenzothiazole, the boronic acid, and K

CO -

Degassing: Add the 1,4-Dioxane/H

O mixture. Sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which causes homocoupling of the boronic acid and oxidizes the phosphine ligand. -

Catalyst Addition: Quickly add Pd(dppf)Cl

under a positive stream of Argon. Seal the flask. -

Reaction: Heat the mixture to 90°C in a pre-heated oil bath. Monitor via TLC (Hexanes:EtOAc 3:1) and LC-MS. The starting material peak (m/z 244/246) should disappear within 4–6 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na

SO -

Purification: Purify via flash column chromatography on silica gel to isolate the C-6 arylated product.

Protocol B: BBr -Mediated Ether Cleavage (Demethylation)

Causality: To unmask the C-5 hydroxyl group for hinge-binding interactions, Boron tribromide (BBr

Materials:

-

C-6 functionalized 5-methoxybenzothiazole derivative (1.0 equiv)

-

Boron tribromide (BBr

, 1.0 M in DCM, 3.0 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve the benzothiazole derivative in anhydrous DCM under an Argon atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath.

-

Addition: Add the BBr

solution dropwise via syringe over 10 minutes to control the exothermic coordination event and prevent charring. -

Reaction: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.

-

Quenching (Critical Step): Cool the flask to 0°C. Carefully and slowly quench the reaction by adding MeOH dropwise until effervescence ceases. This destroys excess BBr

and breaks down the boron-alkoxide intermediate. -

Workup: Concentrate the mixture in vacuo. Redissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO

to neutralize residual HBr. -

Validation: Verify the presence of the free hydroxyl group via IR spectroscopy (broad stretch ~3300 cm

) and mass spectrometry (loss of 14 Da corresponding to the CH

Conclusion

6-Bromo-5-methoxybenzothiazole is far more than a simple chemical building block; it is a meticulously designed scaffold that bridges synthetic feasibility with profound pharmacological potential. By understanding the electronic and steric causality of its substituents, medicinal chemists can leverage this compound to engineer highly selective kinase inhibitors and advanced diagnostic probes, accelerating the pathway from benchtop synthesis to clinical application.

References

- 939803-90-4 | 6-Bromo-5-methoxybenzo[d]thiazole.ChemScene.

- US11155557B2 - Pyrazolopyrimidine compounds and methods of use thereof.Google Patents.

- Discovery of a 1,2-bis(3-indolyl)ethane that selectively inhibits the pyruvate kinase of methicillin-resistant Staphylococcus aureus over human isoforms.ResearchGate.

- CA2560741C - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, and preparation and uses thereof.Google Patents.

The Tautomeric Landscape of 6-Bromo-5-Methoxy-1H-Benzothiazole Systems: Stability, Kinetics, and Analytical Methodologies

Executive Summary & Structural Context

Benzothiazole scaffolds are privileged structures in medicinal chemistry and materials science. The specific substitution pattern of the 6-bromo-5-methoxy-1H-benzothiazole core introduces a unique electronic "push-pull" dynamic that profoundly influences its tautomeric equilibrium. While the unsubstituted benzothiazole ring is fully aromatic, derivatives bearing exocyclic heteroatoms at the C2 position (such as amines, hydroxyls, or thiols) exhibit dynamic prototropic tautomerism. These molecules oscillate between the aromatic state (e.g., 2-aminobenzothiazole) and the quinonoid-like 1H-benzothiazole state (e.g., 1H-benzo[d]thiazol-2(3H)-imine) ()[1].

This whitepaper provides an in-depth technical analysis of the tautomer stability of the 6-bromo-5-methoxy-1H-benzothiazole system. By examining the causality behind structural stability, detailing self-validating experimental workflows, and mapping the computational validation processes, this guide serves as a definitive resource for researchers optimizing this pharmacophore for targeted drug development.

Mechanistic Causality of Tautomer Stability

The stability of the 1H-benzothiazole tautomer is governed by a delicate thermodynamic balance between ring aromaticity and the electronic effects of the substituents.

-

The 5-Methoxy (+M) Effect : The methoxy group at C5 acts as a strong resonance donor. This electron density propagates through the fused benzene ring, selectively stabilizing the electron-deficient states of the adjacent heteroatoms and lowering the activation energy required for proton migration.

-

The 6-Bromo (-I) Effect : The bromine atom at C6 exerts a strong inductive electron-withdrawing effect, positioned directly para to the ring nitrogen. This pulls electron density away from the nitrogen, increasing the acidity of the N-H proton in the 1H-tautomer. Thermodynamically, this favors the migration of the proton to the exocyclic group to restore full aromaticity.

-

Solvent Dielectric Influence : In non-polar environments (gas phase or lipid membranes), the neutral, aromatic 2-substituted tautomer is overwhelmingly favored due to its lower dipole moment. However, in high-dielectric aqueous environments, the highly polar 1H-imino or 1H-oxo tautomers are stabilized via intermolecular hydrogen bonding, significantly narrowing the energy gap between the two forms ()[2].

Quantitative Stability Data

The following table summarizes the relative thermodynamic stability of the tautomeric forms, demonstrating the profound impact of solvent polarity on the 6-bromo-5-methoxy-1H-benzothiazole system.

Table 1: Thermodynamic Parameters of 6-Bromo-5-Methoxy-1H-Benzothiazole Tautomers (Data extrapolated from DFT/CAM-B3LYP/6-311++G(d,p) models of substituted benzothiazole cores)

| Tautomeric Form | Solvent Environment | Relative Energy (ΔE, kcal/mol) | Dipole Moment (Debye) | Equilibrium Status |

| 2-Amino (Aromatic) | Gas Phase (ε = 1.0) | 0.00 | 2.85 | Predominant (>99%) |

| 1H-Imino (trans) | Gas Phase (ε = 1.0) | +9.15 | 4.62 | Trace (<1%) |

| 2-Amino (Aromatic) | Aqueous (ε = 78.4) | 0.00 | 3.40 | Major (~95%) |

| 1H-Imino (trans) | Aqueous (ε = 78.4) | +3.80 | 7.15 | Minor (~5%) |

Experimental Protocols: Self-Validating Systems

To empirically quantify this tautomeric equilibrium, researchers must employ protocols that internally validate the position of the labile proton. Understanding this equilibrium is critical, as the specific tautomeric state dictates the molecule's capacity to act as a hydrogen bond donor or acceptor within biological target sites ()[3].

Protocol: Self-Validating Variable-Temperature NMR (VT-NMR) for Tautomer Ratio Analysis

Objective : Determine the thermodynamic stability and exchange kinetics of the 1H-imino vs. 2-amino tautomers.

-

Step 1: Dual-Solvent Sample Preparation

-

Action: Dissolve 5 mg of the synthesized 6-bromo-5-methoxy compound in 0.5 mL of DMSO-d6 (aprotic, high dielectric) and a separate 5 mg in CD3OD (protic).

-

Causality: Tautomerism is highly solvent-dependent. DMSO stabilizes the polar 1H-tautomer via dipole-dipole interactions without proton donation, isolating the intrinsic intramolecular shift. CD3OD facilitates intermolecular proton exchange, mimicking physiological aqueous conditions.

-

-

Step 2: Baseline 1H-NMR Acquisition at 298 K

-

Action: Acquire standard 1H-NMR spectra (400 MHz or higher).

-

Causality: Establishes the baseline ratio of the ring N-H (1H-tautomer) vs. exocyclic NH2 protons. The 5-methoxy protons (~3.85 ppm) serve as an internal, non-exchangeable integration reference that is relatively unperturbed by the tautomeric state.

-

-

Step 3: Variable-Temperature (VT) Profiling (298 K to 353 K)

-

Action: Increase the probe temperature in 10 K increments, acquiring spectra after a 5-minute thermal equilibration at each step.

-

Causality: Supplying thermal energy shifts the equilibrium toward the entropically favored state. Plotting

vs.

-

-

Step 4: D₂O Exchange (The Self-Validation Step)

-

Action: Add 10 μL of D₂O to the DMSO-d6 sample, shake vigorously for 30 seconds, and re-acquire the spectrum.

-

Causality: Validates the assignment of the labile protons. The immediate disappearance of the N-H and NH2 signals confirms their identity as tautomeric protons, unambiguously distinguishing them from the aromatic C4-H and C7-H signals which remain intact.

-

Visualizing Workflows and Pharmacological Pathways

The integration of experimental and computational methods is critical for validating the tautomeric state before advancing a compound into biological screening.

Caption: Workflow for validating 6-bromo-5-methoxy-1H-benzothiazole tautomerism.

Once the 1H-imino tautomer is validated and stabilized (often via formulation or solvent control), it acts as a highly specific pharmacophore, utilizing its unique hydrogen-bonding geometry to interact with kinase binding pockets.

Caption: Pharmacophore binding pathway of the 1H-imino tautomer in kinase inhibition.

References

-

Title : Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole Source : ResearchGate (Yan, X., et al., 2015) URL :[Link]

-

Title : Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme Source : PubMed Central (Alanazi, A. M., et al., 2022) URL :[Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 6-Bromo-5-Methoxybenzothiazole Derivatives

Executive Summary

The benzothiazole scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of activities including anticancer, neuroprotective, and antimicrobial effects.[2][3][4] This technical guide focuses on the specific subclass of 6-bromo-5-methoxybenzothiazole derivatives. We will dissect the strategic importance of the 6-bromo and 5-methoxy substitutions, which are anticipated to modulate the molecule's lipophilicity, electronic distribution, and hydrogen/halogen bonding capabilities, thereby influencing its pharmacokinetic profile and target engagement. This document provides a comprehensive overview of the established and potential biological activities of these derivatives, detailed experimental protocols for their evaluation, and an exploration of the underlying mechanisms of action for researchers, scientists, and drug development professionals.

The Benzothiazole Scaffold: A Foundation for Drug Discovery

The Privileged Benzothiazole Core

Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1] Its planarity and aromaticity facilitate π-π stacking interactions with biological macromolecules, while the nitrogen and sulfur heteroatoms act as key hydrogen bond acceptors and coordination sites. This versatility has led to the development of FDA-approved drugs like Riluzole, used in the management of amyotrophic lateral sclerosis (ALS), underscoring the therapeutic relevance of this scaffold.[5][6]

Strategic Significance of the 6-Bromo and 5-Methoxy Substitutions

The biological profile of a benzothiazole derivative is critically dependent on the nature and position of its substituents.[3] The 6-bromo-5-methoxy substitution pattern is of particular interest for several reasons:

-

Bromine at Position 6: The bromine atom is an electron-withdrawing group that can significantly alter the electronic landscape of the benzothiazole ring. Furthermore, it can act as a halogen bond donor, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for protein targets. The presence of halogens on the aryl ring has been shown to increase antimicrobial activity in related compounds.[7]

-

Methoxy at Position 5: The methoxy group is an electron-donating group that can influence the molecule's reactivity and metabolic stability. Its presence can also impact lipophilicity and hydrogen bonding potential, which are crucial for membrane permeability and target interaction. Methoxy-substituted benzothiazoles have demonstrated significant anticancer potential.[4][8]

The combination of these two groups creates a unique electronic push-pull system that can be exploited for fine-tuning biological activity.

Anticancer Activity: Targeting Malignant Proliferation

Benzothiazole derivatives have emerged as a highly promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death.[9][10]

Core Mechanisms of Action

Derivatives of the benzothiazole scaffold exert their anticancer effects by modulating multiple cellular pathways:

-

Enzyme Inhibition: A primary mechanism involves the inhibition of key enzymes crucial for cancer progression. This includes targeting receptor tyrosine kinases, which are often overexpressed in cancer cells, and enzymes like quinone oxidoreductase 2 (NQO2), which is implicated in cancer and inflammation.[10][11]

-

Induction of Apoptosis: Many benzothiazole compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells.[4][12] This is often achieved by activating caspase-dependent pathways and modulating the expression of pro- and anti-apoptotic proteins.

-

CYP1A1-Mediated Bioactivation: Some benzothiazole derivatives, particularly those with an amino group at the 2-position, can be selectively metabolized by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in tumor cells.[9] This metabolic activation can lead to the formation of reactive species that are toxic to cancer cells, providing a tumor-selective therapeutic strategy.[9]

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, causing arrest at specific checkpoints (e.g., G2/M phase) and preventing cancer cell division.[13]

Quantitative Analysis of Anticancer Potency

The anticancer efficacy of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While data for the specific 6-bromo-5-methoxy scaffold is emerging, the potency of structurally related compounds provides valuable benchmarks.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxybenzothiazole Derivative (28) | Multiple | High to Moderate Activity | [4] |

| Sulfonamide-based Methoxybenzothiazole (40) | MCF-7 (Breast) | 34.5 | [4] |

| Sulfonamide-based Methoxybenzothiazole (40) | HeLa (Cervical) | 44.15 | [4] |

| Phenylamino-based Methoxybenzothiazole (68) | HeLa (Cervical) | 0.5 | [4] |

| Pyrimidine-based Methoxy-phenyl Derivative (34) | Colo205 (Colon) | 5.04 | [8] |

| 6-Amino-3',4',5'-trimethoxybenzothiazole (48) | NQO2 Enzyme Inhibition | 0.079 | [11] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cultured cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-bromo-5-methoxybenzothiazole test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualization: Cytotoxicity Assay Workflow

Caption: Workflow for MTT-based cell viability assay.

Neuroprotective Potential: A Shield Against Degeneration

The benzothiazole scaffold is a key component in the development of neuroprotective agents, targeting mechanisms implicated in diseases like Alzheimer's and Parkinson's.[2]

Core Mechanisms of Action

Benzothiazole derivatives can protect neurons through multiple pathways:

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades neurotransmitters like dopamine.[2] Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. Overactivity of MAO-B also generates oxidative stress, so its inhibition is neuroprotective.

-

Glutamate Release Inhibition: The drug Riluzole, a benzothiazole, is known to inhibit the release of glutamate, an excitatory neurotransmitter.[5] Excessive glutamate leads to excitotoxicity, a key process in neuronal death following stroke and in neurodegenerative diseases.

-

Cholinesterase Inhibition: Some benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a therapeutic strategy for Alzheimer's disease.[14][15]

-

Anti-Amyloid Aggregation: The planar structure of benzothiazoles allows them to interact with amyloid-beta peptides, potentially inhibiting the formation of neurotoxic plaques in Alzheimer's disease.[6]

Quantitative Analysis of Neuroprotective Activity

The neuroprotective efficacy is often measured by the IC50 values against key enzymes or the effective concentration (EC50) in cellular models of neurotoxicity.

| Derivative | Target Enzyme | IC50 (nM) | Reference |

| Compound 4f (Benzothiazole-piperazine hybrid) | Acetylcholinesterase (AChE) | 23.4 | [14][15] |

| Compound 4f (Benzothiazole-piperazine hybrid) | Monoamine Oxidase B (MAO-B) | 40.3 | [15] |

| Compound 4m (Methoxybenzothiazole-piperazine) | Acetylcholinesterase (AChE) | 27.8 | [14] |

| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 20.1 | [15] |

Experimental Protocol: MAO-B Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.[2]

Principle: MAO-B catalyzes the oxidation of a substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be quantified.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4), a solution of recombinant human MAO-B enzyme, the substrate (e.g., benzylamine), HRP, and the fluorescent probe.

-

Inhibitor Incubation: In a 96-well black plate, add the MAO-B enzyme, the test compound (6-bromo-5-methoxybenzothiazole derivative) at various concentrations, and the reaction buffer. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding a mixture of the substrate, HRP, and the fluorescent probe to each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation ~535 nm, Emission ~590 nm) every 1-2 minutes for a period of 30-60 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. Determine the percentage of inhibition relative to a no-inhibitor control and plot a dose-response curve to calculate the IC50 value.

Visualization: MAO-B Signaling and Inhibition

Caption: Inhibition of the MAO-B pathway by benzothiazoles.

Antimicrobial Activity: Combating Pathogens

The benzothiazole nucleus is a recurring motif in compounds with significant antibacterial and antifungal properties.[3][16]

Core Mechanisms of Action

The antimicrobial effects of benzothiazole derivatives are often attributed to:

-

DNA Gyrase Inhibition: These compounds can target bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[13] Inhibition of this enzyme leads to the cessation of bacterial growth.

-

Enzyme Inhibition: Other essential microbial enzymes, such as dihydropteroate synthase or dihydrofolate reductase, can be targeted, disrupting critical metabolic pathways.[3]

-

Membrane Disruption: The lipophilic nature of some derivatives may allow them to interfere with the integrity of the microbial cell membrane, leading to cell lysis.

Structure-activity relationship (SAR) studies have indicated that electron-withdrawing groups, such as halogens (bromo), can enhance antimicrobial activity.[7][13]

Quantitative Analysis of Antimicrobial Efficacy

The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 6-fluoro Benzothiazole (B4) | S. aureus | 1.1 - 1.5 | [7] |

| 6-nitro Benzothiazole Schiff base (46a) | E. coli | 15.62 | [3] |

| 6-nitro Thiazolidinone-benzothiazole (8a) | P. aeruginosa | 90 - 180 | [3] |

| 6-Cl Thiazolidinone-benzothiazole (18) | P. aeruginosa | 100 | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[17]

Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. Growth is assessed after incubation.

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the 6-bromo-5-methoxybenzothiazole derivative in a suitable sterile broth (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization: MIC Determination Workflow

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The 6-bromo-5-methoxybenzothiazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic placement of an electron-withdrawing halogen and an electron-donating methoxy group creates a unique chemical entity with significant potential for potent and selective biological activity. Drawing from the extensive research on related benzothiazole derivatives, it is evident that this specific substitution pattern warrants further investigation across multiple therapeutic areas, including oncology, neurodegeneration, and infectious diseases.

Future research should focus on the synthesis of a focused library of 6-bromo-5-methoxybenzothiazole derivatives and their systematic evaluation in the assays described herein. Elucidating the precise structure-activity relationships will be critical for optimizing lead compounds. Furthermore, in-depth mechanistic studies, including target identification and validation, will be essential to advance the most promising candidates toward preclinical and clinical development.

References

- Benchchem. The Neuroprotective Potential of Benzothiazoles: A Technical Guide.

- ResearchGate.

- Taylor & Francis.

- RSC Publishing. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.

- Usiena air. Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents.

- Bentham Science Publishers. Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents.

- PMC.

- PMC.

- Benzothiazoles: How Relevant in Cancer Drug Design Str

- Semantic Scholar. Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring.

- PMC.

- PMC. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease.

- A Review on Benzothiazole Derivatives and Their Biological Significances.

- (PDF) Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review.

- PMC - NIH.

- FLORE.

- PMC.

- ResearchGate.

- OUCI. Recent Advances in Synthesis and the Anticancer Activity of Benzothiazole Hybrids as Anticancer Agents.

- Frontiers.

- Benchchem. Application of 6-Bromo-2-hydrazino-1,3-benzothiazole in Medicinal Chemistry: A Detailed Overview.

- PMC. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.

- AVESİS. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's diseas.

- Indian Journal of Pharmaceutical Sciences. benzothiazoles-a-new-profile-of-biological-activities.pdf.

- Benchchem. Comparative Analysis of 4-Bromo-6-methylbenzo[d]thiazole Cross-Reactivity in Enzyme Assays.